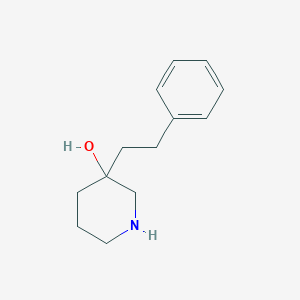

3-(2-Phenylethyl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

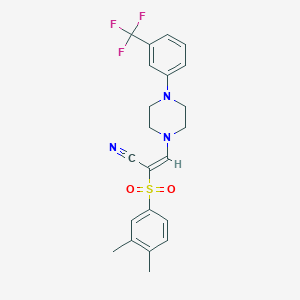

Übersicht

Beschreibung

3-(2-Phenylethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.301. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Phytochemistry and Biological Activities

Piper species are known for their aromatic properties, used both as spices and in traditional medicine. They possess a rich profile of secondary metabolites, including essential oils and compounds with significant biological activities. These activities include antioxidant, antimicrobial, antiproliferative, anti-inflammatory, and neuropharmacological effects. Piper species have been utilized to treat various diseases such as urological problems, skin, liver and stomach ailments, for wound healing, and as antipyretic and anti-inflammatory agents. Their potential against chronic disorders and their applications in food preservation highlight the therapeutic and preventive capabilities of these plants (Salehi et al., 2019).

Piperine and Neuropharmacological Activities

Piperine, a major active principle found in Piper nigrum (black pepper), exhibits diverse physiological effects. It enhances the digestive enzymes of the pancreas, reduces gastrointestinal food transit time, protects against oxidative damage, and influences the cellular antioxidant defense system. Piperine's role in enhancing the bioavailability of therapeutic drugs and phytochemicals by inhibiting drug-metabolizing enzymes and its safety as a food additive have been well-documented (Srinivasan, 2007).

Antimicrobial and Antifungal Activities

The essential oils and compounds isolated from Piper species have been reported to possess antimicrobial and antifungal activities. These properties are attributed to the diverse chemical composition of Piper essential oils, including monoterpenes, sesquiterpenes, and phenylpropanoids. Their effectiveness against various human pathogens underlines the potential of Piper species as natural sources for developing alternative antimicrobial agents (da Silva et al., 2017).

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 3-(2-phenylethyl)piperidin-3-ol, have been found to interact with various targets, including the nociceptin receptor (oprl1) . This receptor is a G-protein coupled opioid receptor that functions as a receptor for the endogenous neuropeptide nociceptin .

Mode of Action

For instance, ligand binding to the Nociceptin receptor causes a conformation change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .

Biochemical Pathways

It is known that signaling via g proteins mediates inhibition of adenylate cyclase activity and calcium channel activity . Arrestins modulate signaling via G proteins and mediate the activation of alternative signaling pathways that lead to the activation of MAP kinases .

Result of Action

The nociceptin receptor, a potential target of piperidine derivatives, plays a role in modulating nociception and the perception of pain . It also plays a role in the regulation of locomotor activity by the neuropeptide nociceptin .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives, which include 3-(2-Phenylethyl)piperidin-3-ol, are present in more than twenty classes of pharmaceuticals

Cellular Effects

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo

Eigenschaften

IUPAC Name |

3-(2-phenylethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13(8-4-10-14-11-13)9-7-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJQZFHZIAWZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

![N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide](/img/structure/B2548739.png)

![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)

![(1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-AMINE](/img/structure/B2548741.png)

![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2548755.png)

![1-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2548758.png)